Elevated Lipophilicity (XLogP3) Compared to Unsubstituted Salicylaldehyde
2-Hydroxy-5-phenylbenzaldehyde exhibits significantly higher lipophilicity than the parent compound salicylaldehyde, a critical factor for applications requiring membrane permeability or non-polar solvent compatibility. The computed XLogP3 value for 2-hydroxy-5-phenylbenzaldehyde is 3.3 [1], while salicylaldehyde has a reported XLogP3 of 1.8 [2].
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient, XLogP3) |
|---|---|
| Target Compound Data | 3.3 (computed) |
| Comparator Or Baseline | Salicylaldehyde (2-hydroxybenzaldehyde): 1.8 (computed) |
| Quantified Difference | An increase of 1.5 log units, representing an approximately 32-fold increase in the octanol-water partition coefficient. |
| Conditions | Values computed using XLogP3 3.0 algorithm (PubChem release 2025.04.14) [1] and literature values [2]. |
Why This Matters
This large difference in lipophilicity dictates the compound's behavior in biphasic reactions, its retention time in reverse-phase chromatography, and its passive diffusion across biological membranes, directly impacting procurement decisions for medicinal chemistry and formulation studies.
- [1] PubChem. (2025). Compound Summary for CID 12264658, 4-Hydroxy-(1,1'-biphenyl)-3-carbaldehyde (2-Hydroxy-5-phenylbenzaldehyde). National Center for Biotechnology Information. View Source
- [2] PlantaE DB. (2026). Salicylaldehyde. Retrieved from plantaedb.com. View Source
